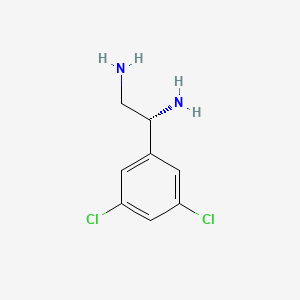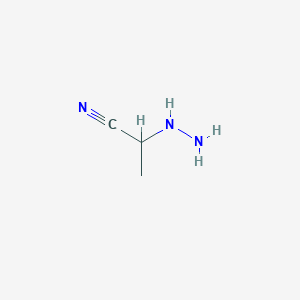
Dimethyl2-(1,3-Dithiole)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(1,3-Dithiole)phosphonate can be synthesized through the reaction of 1,3-dithiol-2-one with dimethyl phosphite under specific conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Dimethyl 2-(1,3-Dithiole)phosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas conditions to prevent degradation .
化学反応の分析
Types of Reactions
Dimethyl 2-(1,3-Dithiole)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require the presence of a strong base or acid to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
Dimethyl 2-(1,3-Dithiole)phosphonate has a wide range of applications in scientific research:
作用機序
The mechanism by which Dimethyl 2-(1,3-Dithiole)phosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metals and other substrates . These interactions are crucial for its role in catalysis and other chemical processes .
類似化合物との比較
Similar Compounds
- Dimethyl 2-(1,3-Dithiol-2-ylidene)phosphonate
- Dimethyl 2-(1,3-Dithiol-2-yl)phosphonate
Uniqueness
Dimethyl 2-(1,3-Dithiole)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes and its reactivity make it a valuable compound in both research and industrial applications .
特性
分子式 |
C5H11O3PS2 |
|---|---|
分子量 |
214.2 g/mol |
IUPAC名 |
2-dimethoxyphosphoryl-1,3-dithiolane |
InChI |
InChI=1S/C5H11O3PS2/c1-7-9(6,8-2)5-10-3-4-11-5/h5H,3-4H2,1-2H3 |
InChIキー |
IKMWQJFOJQJJJM-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C1SCCS1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)






![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



